molecular formula C14H16N2O2 B5662783 3,5-dimethyl-1-[(2-methylphenoxy)acetyl]-1H-pyrazole

3,5-dimethyl-1-[(2-methylphenoxy)acetyl]-1H-pyrazole

Cat. No. B5662783
M. Wt: 244.29 g/mol
InChI Key: GJFWQXNVWWLNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 3,5-dimethyl-1-[(2-methylphenoxy)acetyl]-1H-pyrazole, often involves the condensation reactions of hydrazines with 1,3-dicarbonyl compounds or their equivalents. A representative synthesis involves the condensation of malon (2-methoxy-5-methyl) anilic acid hydrazide with various substituted phenyl benzeneazo acetyl acetone in the presence of glacial acetic acid, leading to the formation of substituted pyrazoles (Pareek, Joseph, & Seth, 2010).

Molecular Structure Analysis

The crystal and molecular structure of pyrazole derivatives can be elucidated through techniques such as single-crystal X-ray diffraction. For example, the molecular geometries in the ground state of certain pyrazole derivatives were calculated using density functional theory (DFT) methods, and the results were compared with experimental data. Molecular electrostatic potential maps and frontier molecular orbitals were also performed to understand the electronic properties of the molecules (Şahin et al., 2011).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their versatile chemical properties. These reactions include cyclocondensation with amide dimethylacetals and subsequent treatment with ammonium acetate to produce pyrazolo[3,4-d]pyrimidines, showcasing the reactivity of the pyrazole ring towards nucleophilic substitution and cyclization reactions (Dorokhov, Komkov, & Ugrak, 1993).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including their crystalline structure and solubility, can significantly influence their chemical reactivity and potential applications. The analysis of their crystal structure provides insights into the intermolecular interactions and the stability of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties of 3,5-dimethyl-1-[(2-methylphenoxy)acetyl]-1H-pyrazole derivatives are largely determined by the functional groups attached to the pyrazole ring. These compounds exhibit a range of chemical behaviors, such as the formation of zwitterionic forms, solubility in polar solvents, and the ability to participate in hydrogen bonding and π-π interactions, which can be explored through spectroscopic and computational studies (Esquius, Pons, Yáñez, Ros, Solans, & Font‐Bardia, 2000).

properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-6-4-5-7-13(10)18-9-14(17)16-12(3)8-11(2)15-16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFWQXNVWWLNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.